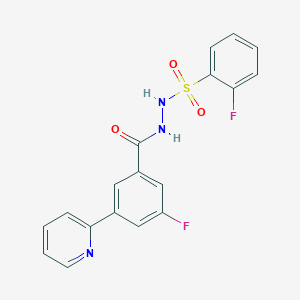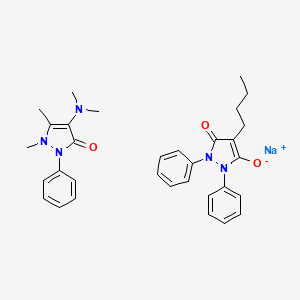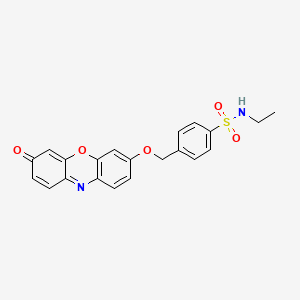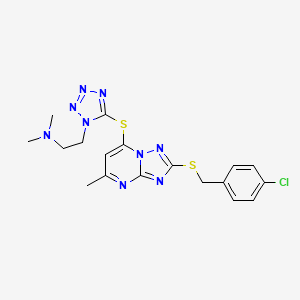
YK-4-279
Vue d'ensemble
Description
YK 4-279 est un inhibiteur de petite molécule qui cible l'interaction entre l'hélicase A de l'ARN et la protéine de fusion EWS-FLI1, impliquée dans le sarcome d'Ewing, un type de tumeur osseuse pédiatrique . Ce composé s'est montré prometteur dans des études précliniques pour sa capacité à inhiber la croissance tumorale et les métastases dans divers modèles de cancer .
Applications De Recherche Scientifique
YK 4-279 has a wide range of scientific research applications:
Cancer Research: It has been extensively studied for its potential to inhibit the growth and metastasis of various cancers, including Ewing sarcoma, prostate cancer, and lymphomas .
Molecular Biology: YK 4-279 is used to study the role of RNA helicase A and EWS-FLI1 in gene regulation and cancer progression.
Drug Development: The compound serves as a lead molecule for the development of new therapeutics targeting similar pathways in cancer and other diseases.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Mécanisme D'action
- Specifically, YK-4-279 interacts with RNA helicases, blocking their protein-protein interaction with ETS factors .
- Its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, need further characterization .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Analyse Biochimique
Biochemical Properties
YK-4-279 plays a crucial role in biochemical reactions by inhibiting the binding of RNA Helicase A (RHA) to the EWS-FLI1 fusion protein. This interaction is essential for the oncogenic activity of EWS-FLI1, which drives the development of Ewing sarcoma. By blocking this interaction, this compound induces apoptosis and exhibits anti-proliferative activities in cancer cells . Additionally, this compound has been shown to interact with other ETS family transcription factors, such as ERG and ETV1, further inhibiting their biological activity and reducing cell motility and invasion .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits proliferation. For instance, in thyroid cancer cells, this compound treatment significantly suppresses cell viability, colony formation, migration, and invasion. It also induces cell cycle arrest and apoptosis . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism. It has been observed to reduce DNA helicase activity and decrease the expression of several helicase genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to RNA Helicase A (RHA), thereby preventing the interaction between RHA and the EWS-FLI1 fusion protein. This inhibition disrupts the oncogenic activity of EWS-FLI1, leading to reduced tumor growth and metastasis . Additionally, this compound inhibits the transcriptional activity of ERG and ETV1 in prostate cancer cells, resulting in decreased motility and invasion . The compound also affects gene expression by reducing the mRNA and protein levels of downstream targets of ERG and ETV1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. For example, daily administration of this compound in a murine model of Ewing sarcoma led to a significant delay in tumor growth . Additionally, chronic exposure to this compound resulted in the development of drug-resistant clones, which overexpressed certain proteins such as c-Kit, cyclin D1, and pStat3 . These findings highlight the importance of monitoring the temporal effects of this compound in preclinical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse xenograft model of prostate cancer, treatment with this compound resulted in reduced tumor growth and metastasis . Furthermore, in a transgenic mouse model of EWS-FLI1-induced leukemia, treatment with this compound significantly reduced white blood cell count, nucleated erythroblasts in the peripheral blood, splenomegaly, and hepatomegaly . These studies indicate that this compound has potent anti-tumor effects at various dosages, but it is essential to determine the optimal dosage to minimize potential toxic or adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to DNA replication, nuclear division, and chromosome segregation . Gene ontology enrichment analysis has shown that this compound treatment significantly affects these biological processes, leading to reduced DNA helicase activity and decreased expression of helicase genes . These findings suggest that this compound may influence metabolic flux and metabolite levels in cancer cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. This compound is known to be orally bioavailable, and its administration in preclinical models has shown significant anti-tumor activity The compound’s ability to inhibit protein-protein interactions within the cell suggests that it can effectively reach its target sites and exert its biological effects
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound’s ability to inhibit the interaction between RNA Helicase A (RHA) and the EWS-FLI1 fusion protein indicates that it localizes to the nucleus, where these interactions occur . Additionally, this compound’s effects on transcription factors such as ERG and ETV1 suggest that it may also localize to other subcellular compartments involved in gene regulation . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
La synthèse du YK 4-279 implique plusieurs étapes, commençant par la préparation de la structure principale de l'indole. La voie synthétique comprend généralement :
Formation du noyau indole : Elle est obtenue par une synthèse d'indole de Fischer ou des méthodes similaires.
Fonctionnalisation : Introduction de groupes fonctionnels tels que des groupes chloro, hydroxy et méthoxy à des positions spécifiques sur le cycle indole.
Couplage final : La dernière étape implique le couplage du dérivé indole avec un électrophile approprié pour former le composé souhaité.
Les méthodes de production industrielle du YK 4-279 ne sont pas largement documentées, mais elles impliqueraient probablement l'optimisation de la voie synthétique pour une production à grande échelle, y compris l'utilisation de catalyseurs efficaces et de conditions de réaction pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
YK 4-279 subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le cycle indole.
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
YK 4-279 a une large gamme d'applications de recherche scientifique :
Recherche sur le cancer : Il a été largement étudié pour son potentiel à inhiber la croissance et les métastases de divers cancers, y compris le sarcome d'Ewing, le cancer de la prostate et les lymphomes .
Biologie moléculaire : YK 4-279 est utilisé pour étudier le rôle de l'hélicase A de l'ARN et de EWS-FLI1 dans la régulation génique et la progression du cancer.
Développement de médicaments : Le composé sert de molécule de référence pour le développement de nouveaux agents thérapeutiques ciblant des voies similaires dans le cancer et d'autres maladies.
5. Mécanisme d'action
YK 4-279 exerce ses effets en bloquant la liaison de l'hélicase A de l'ARN à la protéine de fusion EWS-FLI1, inhibant ainsi l'activité transcriptionnelle de cette protéine oncogénique . Cette perturbation entraîne une expression réduite des gènes impliqués dans la prolifération cellulaire, la migration et la survie, induisant finalement l'apoptose des cellules cancéreuses . Le composé affecte également d'autres facteurs de transcription de la famille ETS, tels que ERG et ETV1, contribuant ainsi à son activité antitumorale .
Comparaison Avec Des Composés Similaires
YK 4-279 est unique dans sa capacité à cibler spécifiquement l'interaction entre l'hélicase A de l'ARN et EWS-FLI1. Les composés similaires comprennent :
Comparé à ces composés, YK 4-279 a un mécanisme d'action distinct et a démontré une efficacité significative dans divers modèles de cancer, ce qui en fait un candidat prometteur pour un développement et une évaluation clinique plus poussés .
Propriétés
IUPAC Name |
4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO4/c1-24-10-4-2-9(3-5-10)13(21)8-17(23)14-11(18)6-7-12(19)15(14)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXSCTYHLQHQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660065 | |
| Record name | 4,7-Dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037184-44-3 | |
| Record name | 4,7-Dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dichloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)
![[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B611804.png)



![4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide](/img/structure/B611813.png)
![N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide](/img/structure/B611815.png)





